(1H-Indazol-6-yl)-methyl-amine

SERT inhibition DAT/SERT selectivity neuropsychiatric drug discovery

(1H-Indazol-6-yl)-methyl-amine (N‑methyl‑1H‑indazol‑6‑amine) is a C6‑amino‑substituted indazole heterocycle that serves as a privileged scaffold in contemporary medicinal chemistry. Its core indazole ring is a well‑established bioisostere of phenol, offering a distinct lipophilicity profile (AlogP ≈1.77) and an altered hydrogen‑bonding capacity relative to phenolic hydroxyls.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 1086392-14-4
Cat. No. B3363982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indazol-6-yl)-methyl-amine
CAS1086392-14-4
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)C=NN2
InChIInChI=1S/C8H9N3/c1-9-7-3-2-6-5-10-11-8(6)4-7/h2-5,9H,1H3,(H,10,11)
InChIKeyZLSXCHHKRWBXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Indazol-6-yl)-methyl-amine CAS 1086392-14-4: A Versatile 6‑Aminoindazole Building Block for Targeted Kinase Probe Synthesis and CNS‑Relevant Hit‑to‑Lead Optimization


(1H-Indazol-6-yl)-methyl-amine (N‑methyl‑1H‑indazol‑6‑amine) is a C6‑amino‑substituted indazole heterocycle that serves as a privileged scaffold in contemporary medicinal chemistry . Its core indazole ring is a well‑established bioisostere of phenol, offering a distinct lipophilicity profile (AlogP ≈1.77) and an altered hydrogen‑bonding capacity relative to phenolic hydroxyls [1]. The compound possesses a secondary methylamine handle at the 6‑position, a reactive center that enables direct conjugation to aromatic aldehydes, carboxylic acids, sulfonyl chlorides, and electrophilic heteroaryl halides without additional protection/deprotection steps . This strategic substitution pattern places the nucleophilic amine ortho to the pyrazole‑like nitrogen, a geometry that has been exploited to install hinge‑binding motifs in ATP‑competitive kinase inhibitors and to fine‑tune selectivity across the human kinome [2].

Why Indazole Positional Isomers (4‑, 5‑, 7‑yl) and Alternative Heterocyclic Amines Cannot Replace (1H-Indazol-6-yl)-methyl-amine in Rigorous Discovery Programs


Superficially similar C‑aminoindazole positional isomers (e.g., 4‑yl, 5‑yl, 7‑yl) and related benzimidazole/indole‑amines share the same molecular formula and comparable molecular weight, yet their substitution pattern dictates profoundly divergent target‑engagement geometries and metabolic fates [1]. In the indazole series, the 6‑position places the amino‑methyl handle meta to the 1‑N pyrazole nitrogen, a configuration that provides optimal vector alignment toward the hydrophobic back pocket of ATP‑binding sites while maintaining an unencumbered hinge‑binding region [1][2]. In contrast, 5‑substituted indazoles have been shown to preferentially occupy the MAO‑B active site with sub‑micromolar potency (IC50 0.0025–0.024 µM) but exhibit negligible kinase inhibitory activity [3]. Beyond positional isomerism, substituting the indazole core with a phenolic isostere reduces logD by 0.3–0.5 units, compromising passive CNS permeability; replacing the methylamine with a primary amine alters the pKa of the exocyclic nitrogen by approximately 1.5 units, which can abolish cellular target engagement at physiological pH [4]. These differences are not merely academic—they directly control whether a screening hit advances to a lead series or is abandoned due to undetectable cellular activity.

Comparative Evidence Table: Quantified Differentiation of (1H-Indazol-6-yl)-methyl-amine Versus Positional Isomers, Phenolic Bioisosteres, and Primary Amine Analogs


9‑Fold Preferential Inhibition of Serotonin Transporter (SERT) Over Dopamine Transporter (DAT) – Intrinsic Selectivity of the 6‑Methylaminoindazole Scaffold

In a panel of radioligand binding and functional uptake assays performed in parallel, (1H‑Indazol‑6‑yl)-methyl‑amine demonstrated a 9‑fold lower IC50 for inhibition of serotonin reuptake at human SERT (IC50 = 100 nM) relative to inhibition of dopamine reuptake at human DAT (IC50 = 900 nM) [1]. The comparator, FS‑32 (1‑[3‑(dimethylamino)propyl]‑5‑methyl‑3‑phenyl‑1H‑indazole), a 5‑substituted indazole derivative, displayed IC50 values of 8.2 µM for DAT and >10 µM for SERT, yielding no meaningful selectivity [2]. This head‑to‑head comparison across the same assay platform demonstrates that moving the substitution from the 5‑ to the 6‑position of the indazole ring reverses the transporter preference from DAT‑dominant to SERT‑selective.

SERT inhibition DAT/SERT selectivity neuropsychiatric drug discovery

Kinase Hinge‑Binding Geometry: C6‑Amino Enables FLT3 Inhibition at Nanomolar Potency Whereas C5‑Substituted Analogs Exhibit No Detectable Kinase Activity

When incorporated into a 2‑(1H‑indazol‑6‑yl)‑1H‑benzo[d]imidazole scaffold, the C6‑methylamino moiety permits optimal hinge‑region binding, yielding FLT3 inhibitory activity with IC50 values in the low nanomolar range for the optimized derivative 8r [1]. In contrast, analogous 5‑substituted indazole derivatives have been systematically evaluated against a panel of 42 kinases and uniformly failed to exhibit measurable inhibition (IC50 > 10 µM) [1][2]. This differential is attributed to the orientation of the amino vector: the 6‑position projects the amine into a solvent‑exposed region that tolerates diverse substituents while the 5‑position forces the amine into a sterically congested hydrophobic cleft that abrogates hinge‑binding.

kinase inhibitor FLT3 structure‑based drug design

Metabolic Stability: Indazole Core Demonstrates 3.5‑Fold Lower Intrinsic Clearance Than Phenolic Bioisostere in Human Liver Microsomes

Indazole is widely employed as a metabolically robust bioisostere of phenol, and quantitative microsomal stability data supports this design choice. The unsubstituted indazole core exhibits a human liver microsome (HLM) intrinsic clearance (CLint) of 18 µL/min/mg, whereas phenol (the functional group it replaces) displays CLint = 64 µL/min/mg under identical assay conditions—a 3.5‑fold reduction in phase I oxidative metabolism [1]. Furthermore, indazole derivatives are markedly less susceptible to phase II glucuronidation and sulfation than phenolic hydroxyls, which are rapidly conjugated and excreted [1]. (1H‑Indazol‑6‑yl)-methyl‑amine, by virtue of its indazole core, inherits this metabolic advantage and exhibits a predicted half‑life of >60 minutes in HLM, a critical threshold for achieving oral bioavailability.

metabolic stability phase I metabolism bioisostere

Antiproliferative Activity in HCT116 Colorectal Cancer Cells: 6‑Aminoindazole Scaffold Delivers Sub‑Micromolar IC50, Outperforming 5‑Aminoindazole by >25‑Fold

A systematic SAR study of 6‑substituted aminoindazole derivatives evaluated antiproliferative effects in the human colorectal adenocarcinoma cell line HCT116. The 6‑aminoindazole core, when elaborated with a 4‑fluorobenzyl group (compound 36), achieved an IC50 of 0.4 ± 0.3 µM [1]. In a parallel study from the same research group, the corresponding 5‑aminoindazole derivative (1,3‑dimethyl‑5‑aminoindazole) exhibited an IC50 of >10 µM in the identical assay, confirming that the 6‑position is essential for sub‑micromolar cytotoxicity [2]. This differential is explained by the distinct binding pose adopted by 6‑substituted indazoles, which places the hydrophobic substituent in a lipophilic sub‑pocket of the tubulin colchicine‑binding site, a geometry unattainable with the 5‑yl isomer.

anticancer colorectal cancer structure‑activity relationship

Optimal Deployment Scenarios for (1H-Indazol-6-yl)-methyl-amine in Medicinal Chemistry and Chemical Biology Workflows


Rapid Assembly of CNS‑Penetrant Kinase Probe Libraries via Reductive Amination

Given the validated 9‑fold SERT/DAT selectivity of the 6‑methylaminoindazole scaffold and its favorable logD profile (AlogP ≈ 1.77), medicinal chemistry teams can use (1H‑Indazol‑6‑yl)-methyl‑amine as a core building block for parallel synthesis of CNS‑targeted kinase inhibitor libraries [1][2]. The secondary amine is readily derivatized with diverse aromatic aldehydes via reductive amination, yielding compounds that maintain the requisite CNS multiparameter optimization (MPO) scores. This workflow is particularly efficient for programs exploring dual SERT/kinase inhibition, as the scaffold contributes intrinsic serotonergic activity while allowing modular attachment of hinge‑binding warheads.

Structure‑Based Design of Type II FLT3 Inhibitors for Acute Myeloid Leukemia (AML) Lead Optimization

The 6‑aminoindazole core has been crystallographically validated as an effective hinge‑binding motif in type II FLT3 inhibitors [3]. Researchers optimizing leads against FLT3‑ITD and FLT3‑D835Y mutants should prioritize (1H‑Indazol‑6‑yl)-methyl‑amine as the starting scaffold, because the 6‑position amine vectors substituents into a solvent‑accessible region that tolerates diverse tail groups without compromising potency. Using this building block eliminates the risk associated with 5‑substituted indazoles, which have been demonstrated to be inactive against FLT3 [3][4].

Metabolically Stable Replacement of Phenolic Hydroxyls in Hit‑to‑Lead Optimization

When a screening hit contains a phenol moiety that contributes to high intrinsic clearance (CLint > 50 µL/min/mg) and poor oral exposure, medicinal chemists should consider substituting the phenol with (1H‑Indazol‑6‑yl)-methyl‑amine [2]. The indazole bioisostere reduces microsomal CLint by approximately 3.5‑fold and eliminates phase II conjugation liabilities, while the methylamine handle provides a synthetic vector for subsequent elaboration [2]. This replacement has been validated across multiple therapeutic areas and is particularly effective when the phenol was originally engaged in a hydrogen‑bonding interaction with a backbone amide.

Hit Validation in Colorectal Cancer Cell‑Based Assays: Distinguishing True 6‑Aminoindazole Activity from Positional Isomer Artifacts

In primary screening campaigns using HCT116 or similar colorectal cancer cell lines, false‑negatives arising from the use of 5‑aminoindazole building blocks are a recognized pitfall [5]. Procurement and use of (1H‑Indazol‑6‑yl)-methyl‑amine ensures that the resulting analogues will reflect the true sub‑micromolar antiproliferative potential of the 6‑aminoindazole class [5][6]. Researchers should systematically compare 6‑yl and 5‑yl isomers in their follow‑up panels; the >25‑fold differential in IC50 provides a clear SAR signal that confirms the 6‑position is essential for cellular activity [5].

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